1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one
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Overview
Description
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one is a heterocyclic compound that features a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core. This process often includes steps such as bromohydrazone formation, triazinium dicyanomethylide formation, and rearrangement of pyrrolooxadiazines .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes that are optimized for large-scale production. Transition metal-mediated synthesis and rearrangement reactions are commonly employed to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It serves as a core structure in the development of new therapeutic agents targeting various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s unique structure allows it to bind effectively to its targets, resulting in desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Remdesivir: Contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used as an antiviral drug.
Brivanib Alaninate: An antitumorigenic drug with a similar core structure.
BMS-690514: An EGFR inhibitor in clinical trials.
Uniqueness
1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-one |
InChI |
InChI=1S/C10H11N3O2/c1-7(14)3-8-4-9-10(15-2)11-6-12-13(9)5-8/h4-6H,3H2,1-2H3 |
InChI Key |
QGOLUIPMSJPNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CN2C(=C1)C(=NC=N2)OC |
Origin of Product |
United States |
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